Octahydro-1-benzofuran-3a-carboxylic acid
Description
Historical Context and Evolution of Benzofuran (B130515) Chemistry
The study of benzofuran chemistry dates back to the 19th century, with the first synthesis of the parent compound, also known as coumarone, reported in the early 20th century. ontosight.aijocpr.com Initially extracted from coal tar, benzofuran itself laid the groundwork for extensive research into its derivatives. wikipedia.org These compounds are not only synthetic creations but are also found widely in nature, present in numerous natural products like alkaloids and terpenoids, which exhibit a range of biological activities.
The evolution of benzofuran chemistry has been marked by the development of diverse synthetic methodologies. Early methods often involved multi-step processes. jocpr.comnih.gov However, contemporary organic synthesis has introduced more sophisticated and efficient strategies, including:
Transition metal-catalyzed reactions: Palladium- and copper-based catalysts are now frequently used for constructing the benzofuran core through reactions like cross-coupling and intramolecular cyclization. nih.govacs.org
Cyclization reactions: The cyclization of appropriately substituted precursors remains a common and effective strategy.
Multicomponent reactions: These reactions allow for the efficient, single-step synthesis of complex benzofuran derivatives.
This continuous innovation in synthesis has expanded the library of accessible benzofuran derivatives, paving the way for the investigation of compounds like Octahydro-1-benzofuran-3a-carboxylic acid. nih.gov
Structural Significance within Fused Heterocyclic Systems
This compound is a member of the fused heterocyclic systems, a class of organic compounds characterized by two or more rings sharing common atoms. fiveable.meairo.co.in Such systems are of paramount importance in medicinal chemistry and materials science due to their unique structural and electronic properties. fiveable.meairo.co.in
The key structural features of this particular molecule include:
A Fused Bicyclic Core: The fusion of a cyclohexane (B81311) ring with a tetrahydrofuran (B95107) ring creates a rigid, three-dimensional scaffold.
Multiple Stereocenters: The saturated nature of the rings results in several stereocenters, leading to various possible stereoisomers. This stereochemical complexity is crucial as different isomers can exhibit distinct biological activities and physical properties.
A Carboxylic Acid Functional Group: The presence of the carboxylic acid group at the 3a-position provides a reactive handle for further chemical modifications, such as amidation or esterification, allowing for the synthesis of a diverse range of derivatives. mdpi.com
The benzofuran scaffold is considered a "privileged structure" in drug discovery, as it is a core component in many bioactive natural and synthetic compounds. taylorandfrancis.comrsc.org The fully saturated octahydro- variant offers a departure from the planar aromatic systems of many traditional benzofuran drugs, providing access to new chemical space and potentially novel biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | hexahydrobenzofuran-3a(4H)-carboxylic acid |
| CAS Number | 1513233-00-5 |
| Molecular Formula | C₉H₁₄O₃ |
| InChI Key | NMYNKOQEGFGLCD-UHFFFAOYSA-N |
| Physical Form | Oil |
This data is compiled from publicly available chemical databases. sigmaaldrich.comchemsrc.com
Research Perspectives and Theoretical Frameworks for this compound Derivatives
Research into this compound and its derivatives is primarily focused on its utility as a synthetic intermediate. The rigid, saturated bicyclic core is an attractive scaffold for the development of new chemical entities. researchgate.net
Current research directions include:
Medicinal Chemistry: The benzofuran nucleus is present in a wide array of pharmacologically active compounds, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory activities. nih.govresearchgate.netnih.gov While much of this research has focused on aromatic benzofurans, the saturated octahydro- system provides an opportunity to explore new structure-activity relationships. nih.gov For example, derivatives of the related (2,3-dihydro-1-benzofuran-3-yl)acetic acid have been investigated as potential agents for treating type 2 diabetes. nih.gov
Materials Science: Certain benzofuran derivatives are being explored for applications in energy storage and catalysis. The specific properties of the octahydro- derivative could be leveraged in the design of novel polymers or ligands for metal catalysts.
Fragrance and Perfumery: Other octahydro-benzofuran derivatives, such as 3a-isopropyl-2,6-dimethyl-octahydro-benzofuran, have been found to possess unique fragrance properties, suggesting a potential, albeit different, application space for related structures. google.com
Theoretical frameworks underpinning the study of these molecules often involve computational methods like Density Functional Theory (DFT). scholarena.com These studies can predict molecular properties, reaction mechanisms, and potential biological activity. For instance, theoretical calculations on other benzofuran derivatives have been used to explore their antioxidant potential by analyzing metrics such as bond dissociation energies (BDEs) and ionization potentials (IPs). scholarena.com Such computational approaches can guide the rational design of new derivatives of this compound for specific applications.
Structure
2D Structure
Properties
IUPAC Name |
3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)9-4-2-1-3-7(9)12-6-5-9/h7H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYNKOQEGFGLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCOC2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Octahydro 1 Benzofuran 3a Carboxylic Acid and Its Analogues
Strategic Approaches to Octahydro-1-benzofuran Skeleton Construction
The construction of the octahydro-1-benzofuran skeleton is a multi-step process that begins with the formation of a benzofuran (B130515) or dihydrobenzofuran precursor, followed by saturation of the ring system. The key challenges lie in controlling the stereochemistry of the multiple chiral centers generated during the synthesis.
Cyclization Reactions for Carbocyclic and Heterocyclic Ring Formation
The initial formation of the benzofuran ring system is a critical step, and numerous cyclization strategies have been developed. These methods often employ transition-metal catalysis or organocatalysis to achieve high efficiency and selectivity.
Common strategies include:
Tandem Cyclization: An efficient cascade cyclization strategy can be employed to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives from substrates like 2-bromo-1,3-indandione and ortho-hydroxy α-aminosulfones. mdpi.com
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for benzofuran synthesis. nih.gov One approach involves the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization. nih.govmdpi.com Another method is the palladium-catalyzed reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles. nih.gov
[4+2] Cycloaddition: The benzofuranopyran framework can be constructed via a [4+2] cyclization of benzofuran-derived oxa-dienes with malononitrile. researchgate.net In a different approach, benzofuran-derived azadienes (BDAs) can undergo a [4+2] cycloaddition reaction catalyzed by boron trifluoride etherate to build complex spiro frameworks. nih.gov
[3+2] Cyclization: Asymmetric [3+2] cyclization reactions represent a powerful method for constructing the benzofuran skeleton with control over stereochemistry. researchgate.net
These cyclization reactions typically yield aromatic benzofuran or partially saturated dihydrobenzofuran cores, which serve as essential precursors for the fully saturated octahydro-1-benzofuran system.
Hydrogenation and Reduction Strategies for Ring Saturation
Once the benzofuran or dihydrobenzofuran ring system is formed, the next critical step is the complete saturation of both the heterocyclic and carbocyclic rings to yield the octahydro-1-benzofuran skeleton. This is typically achieved through catalytic hydrogenation.
The choice of catalyst is crucial for controlling the selectivity of the reduction:
Selective Hydrogenation to Dihydrobenzofurans: Ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have been shown to be effective for the selective hydrogenation of the furan (B31954) ring in benzofuran derivatives, leaving the benzene (B151609) ring intact to produce 2,3-dihydrobenzofurans. rwth-aachen.de
Full Saturation: Achieving the fully saturated octahydro-1-benzofuran requires harsher conditions or different catalytic systems capable of reducing the aromatic carbocycle. Palladium on carbon (Pd/C) is a common catalyst for such transformations, although catalyst choice is critical as some catalysts, like Rh/C, can lead to the saturation of both rings simultaneously. researchgate.net Iridium complexes have also been developed for the enantioselective hydrogenation of benzofuran derivatives. researchgate.net
The process involves the reduction of the double bond in the furanoid ring, followed by the saturation of the benzene ring to achieve the perhydrogenated structure.
Stereoselective and Asymmetric Synthesis of Chiral Centers
The octahydro-1-benzofuran skeleton contains multiple stereocenters, making stereocontrol a paramount concern in its synthesis. Asymmetric synthesis strategies are employed to produce enantiomerically pure or enriched products.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. Chiral small molecules are used to catalyze reactions with high stereoselectivity.
Chiral Phosphoric Acids: These catalysts have been successfully used in asymmetric 1,4-addition reactions of benzofuran-derived azadienes with 3-substituted indoles, yielding enantioenriched products with high enantioselectivity (up to 99:1 er). researchgate.net
Cinchona Alkaloid Derivatives: Catalysts derived from cinchona alkaloids, such as squaramides, have shown good performance in asymmetric addition/cyclization reactions to construct chiral benzofuran frameworks. mdpi.com A chiral guanidine (B92328) catalyst was also effective in an asymmetric [4+1] cyclization of benzofuran-derived azadienes, constructing chiral spirooxindole frameworks with good enantioselectivity (up to 94:6 er). researchgate.net
Bifunctional Urea (B33335) Catalysis: Asymmetric [3+2] annulation reactions catalyzed by bifunctional urea derivatives can produce complex spiro[benzofuran-pyrrolidine]-indolinedione structures with excellent yields and stereocontrol. rsc.org
Table 1: Examples of Organocatalytic Approaches in Benzofuran Synthesis
| Reaction Type | Catalyst | Substrates | Product Type | Enantioselectivity (er) | Reference |
| Asymmetric 1,4-Addition | Chiral Phosphoric Acid | Benzofuran-derived azadienes, 3-substituted indoles | Tri(hetero)arylmethanes | Up to 99:1 | researchgate.net |
| Asymmetric [4+1] Cyclization | Chiral Guanidine | Benzofuran-derived azadienes, 3-chlorooxindoles | Chiral Spirooxindoles | Up to 94:6 | researchgate.net |
| Asymmetric Addition/Cyclization | Cinchona Alkaloid Squaramide | ortho-hydroxy-α-aminosulfone, 2-bromo-1,3-indandione | Aminobenzofuranospiroindanone | Good catalytic performance | mdpi.com |
| Asymmetric [3+2] Annulation | Bifunctional Urea | Not specified | Spiro[benzofuran-pyrrolidine]-indolinedione | Up to 99:1 | rsc.org |
Transition metal complexes featuring chiral ligands are highly effective for a variety of asymmetric transformations, including hydrogenations and cyclizations, which are key to forming chiral centers in the octahydro-1-benzofuran skeleton. globethesis.com
Iridium-Catalyzed Hydrogenation: Chiral iridium complexes, such as those with SpinPHOX ligands, are versatile for the asymmetric hydrogenation of benzofuran derivatives, producing 2,3-dihydrobenzofurans with excellent enantioselectivities (>99% ee). researchgate.net
Palladium-Catalyzed Cycloadditions: Palladium catalysts with chiral phosphoramidite (B1245037) ligands can promote asymmetric [4+3] cyclization reactions between trimethylenemethane (TMM) donors and benzofuran-fused 1-azadienes. This method delivers chiral benzofuran-fused azepines with high yields and excellent enantiomeric excess (up to 99% ee). globethesis.com
Rhodium-Catalyzed Functionalization: Asymmetric Rh(I)-catalyzed reactions provide another avenue for the functionalization of benzofuranone precursors, introducing chirality early in the synthetic sequence. researchgate.net
Table 2: Examples of Metal-Catalyzed Asymmetric Transformations
| Reaction Type | Catalyst System | Substrates | Product Type | Enantioselectivity (ee) | Reference |
| Asymmetric Hydrogenation | Ir/SpinPHOX complex | 2-Alkyl-substituted benzofurans | 2-Alkyl-substituted 2,3-dihydrobenzofurans | >99% | researchgate.net |
| Asymmetric [4+3] Cyclization | Pd-chiral phosphoramidite | Trimethylenemethane (TMM), Benzofuran-fused 1-azadienes | Chiral benzofuran-fused azepines | Up to 99% | globethesis.com |
| C-H Arylation (Directed) | Pd(OAc)₂ | N-(benzofuran-2-yl)quinolin-8-amine, Aryl iodides | C3-arylated benzofuran-2-carboxamides | N/A | mdpi.com |
Incorporation of the Carboxylic Acid Moiety
Introducing a carboxylic acid group, particularly at a sterically hindered bridgehead position like C-3a, is a significant synthetic hurdle. Strategies often involve either carrying the carboxyl group (or a precursor) through the synthetic sequence or introducing it at a later stage.
Several methods exist for synthesizing benzofuran carboxylic acid derivatives, which could potentially be adapted for the octahydro system:
Perkin Rearrangement: A classic method involves the Perkin rearrangement of 3-halocoumarins in the presence of a base to yield benzofuran-2-carboxylic acids. This reaction can be significantly expedited using microwave assistance. nih.gov
Rearrangement of 4-halomethylcoumarins: Benzofuran-3-acetic acids can be synthesized in high yields through the alkali-mediated rearrangement of 4-halomethylcoumarins. researchgate.net
From Pre-functionalized Precursors: A modular strategy can be used to prepare C3-substituted benzofuran-2-carboxamides starting from commercially available benzofuran-2-carboxylic acid. mdpi.com This involves installing a directing group, performing a C-H functionalization at the C3 position, and then converting the directing group into the desired amide. mdpi.com Hydrolysis of the resulting amide could then yield the corresponding carboxylic acid. mdpi.comnih.gov
For the specific case of Octahydro-1-benzofuran-3a-carboxylic acid, a plausible strategy would involve constructing the bicyclic system from a starting material that already contains the necessary carbon atom for the carboxylic acid at the appropriate position. For example, a Diels-Alder reaction followed by subsequent transformations could establish the fused ring system and the stereochemistry of the bridgehead substituent. Late-stage C-H activation at the 3a-position would be a formidable challenge due to the lack of activating groups and the sterically hindered nature of the bridgehead carbon.
Direct Carboxylation Methods
The direct introduction of a carboxyl group onto a C-H bond using carbon dioxide (CO₂) is a highly attractive synthetic strategy due to its atom economy and the use of a cheap, abundant, and non-toxic C1 source. mdpi.com This approach, particularly for activating unactivated C(sp³)-H bonds, represents a significant challenge but offers a streamlined route to carboxylic acids, avoiding multi-step sequences involving pre-functionalized substrates. mdpi.com
The direct carboxylation of the octahydro-1-benzofuran skeleton at the 3a-position would involve the selective activation of the bridgehead C-H bond. Such transformations can be achieved through various catalytic systems. Transition-metal-catalyzed reactions are a primary avenue, where a metal catalyst facilitates the C-H activation and subsequent insertion of CO₂. mdpi.com Alternatively, base-mediated or base-promoted reactions can be employed, where a strong base generates a carbanion that then reacts with CO₂. mdpi.com For instance, the carboxylative cyclization of certain ketones can proceed via an enolate intermediate that attacks CO₂, followed by an intramolecular cyclization, demonstrating a pathway to functionalized heterocyclic systems. mdpi.com While specific examples for the direct carboxylation of the octahydro-1-benzofuran core are not extensively documented, the general principles provide a framework for potential synthetic design.
Table 1: Conceptual Approaches for Direct Carboxylation
| Method | Catalyst / Reagent Type | Conceptual Substrate | Key Principle |
|---|---|---|---|
| Transition-Metal Catalysis | Rhodium, Palladium, or Copper complexes | Octahydro-1-benzofuran | A transition metal catalyst coordinates to the substrate, facilitates the cleavage of the C-H bond at the 3a-position, and enables the insertion of CO₂. |
| Base-Mediated Carboxylation | Strong, non-nucleophilic bases (e.g., LDA, NaH) | Octahydro-1-benzofuran | A strong base deprotonates the C-H bond at the 3a-position to form a carbanion, which then acts as a nucleophile, attacking CO₂ to form the carboxylate. mdpi.com |
| Photoredox Catalysis | Photocatalyst + Metal Co-catalyst | Octahydro-1-benzofuran | A photocatalytic cycle generates a radical at the target C-H bond, which is then trapped by CO₂ in a process mediated by a co-catalyst. |
Precursor Functionalization and Subsequent Hydrolysis
A robust and widely employed strategy for synthesizing carboxylic acids involves the introduction of a functional group that can be readily hydrolyzed, such as an ester, nitrile, or amide. This two-step approach allows for milder reaction conditions and often greater functional group tolerance compared to direct carboxylation. The synthesis of this compound can be envisioned through a precursor bearing a hydrolyzable moiety at the 3a-bridgehead position.
This method is exemplified in the synthesis of various benzofuran carboxamides, which are subsequently converted to the corresponding carboxylic acids via hydrolysis. mdpi.com The general sequence involves first constructing the core heterocyclic system with a precursor functional group in place. For the target molecule, this would mean synthesizing a derivative like methyl octahydro-1-benzofuran-3a-carboxylate or octahydro-1-benzofuran-3a-carbonitrile. The final step is the hydrolysis of this precursor under acidic or basic conditions to yield the desired carboxylic acid. This strategy is a cornerstone in the synthesis of complex natural products that feature bridgehead carboxylic acids. nih.gov
Table 2: Hydrolysis of Carboxylic Acid Precursors
| Precursor Functional Group | Reagents for Hydrolysis | Typical Conditions |
|---|---|---|
| Ester (-COOR) | NaOH, KOH, LiOH (saponification) | Aqueous alcohol, heat |
| HCl, H₂SO₄ (acid hydrolysis) | Aqueous solution, heat | |
| Nitrile (-CN) | NaOH, KOH (basic hydrolysis) | Aqueous alcohol, reflux |
| H₂SO₄, HCl (acid hydrolysis) | Concentrated acid, heat | |
| Amide (-CONH₂) | NaOH, KOH (basic hydrolysis) | Aqueous solution, heat |
Multi-component and One-pot Synthetic Procedures
Multi-component reactions (MCRs) and one-pot syntheses are powerful tools in modern organic chemistry, enabling the construction of complex molecules from simple starting materials in a single, efficient operation. nih.govrsc.org These processes are characterized by high atom and step economy, reduced solvent waste, and simplified purification procedures, making them highly desirable from both an economic and environmental standpoint. nih.gov The synthesis of saturated heterocycles, including complex bicyclic ethers, is an area where MCRs have been successfully applied. researchgate.netacs.org
Table 3: Conceptual One-Pot Synthesis Strategy
| Step | Reaction Type | Starting Materials | Purpose |
|---|---|---|---|
| 1 | Intermolecular Reaction | Phenolic compound, functionalized alkene | Formation of an ether linkage and precursor for cyclization. |
| 2 | Intramolecular Cyclization | Intermediate from Step 1 | Construction of the fused dihydrobenzofuran ring system. |
| 3 | Catalytic Hydrogenation | Dihydrobenzofuran intermediate | Saturation of the ring system to form the octahydro core. |
| 4 | Functional Group Conversion | Saturated intermediate | Hydrolysis of a precursor group (e.g., ester) to the final carboxylic acid. |
Principles of Sustainable Chemistry in this compound Synthesis
The principles of sustainable or "green" chemistry are integral to the development of modern synthetic methodologies. These principles focus on minimizing environmental impact through the use of renewable feedstocks, reducing waste, and employing safe and efficient processes. The synthesis of this compound can be approached through a sustainable lens at multiple stages.
A key aspect is the use of biomass-derived starting materials. osti.govresearchgate.net The furan ring, a potential precursor to the benzofuran system, can be readily obtained from carbohydrates. scispace.com Catalytic transfer hydrogenation is another green strategy, which uses safer hydrogen donors like alcohols or formic acid instead of high-pressure hydrogen gas for reduction reactions. rsc.org The synthesis of the saturated octahydro- core from an aromatic benzofuran precursor is a critical step where green catalysis can be applied. The use of heterogeneous, recyclable non-noble metal catalysts (e.g., nickel, cobalt) for hydrogenation aligns with sustainability goals by reducing cost and waste. researchgate.net Furthermore, designing syntheses with high atom economy, such as the multi-component reactions discussed previously, is a fundamental principle of green chemistry. nih.gov
Table 4: Application of Green Chemistry Principles to Synthesis
| Green Chemistry Principle | Application to Synthesis of this compound |
|---|---|
| Use of Renewable Feedstocks | Employing furanic compounds derived from cellulosic biomass as precursors to the heterocyclic core. osti.govscispace.com |
| Catalysis | Using recyclable heterogeneous catalysts (e.g., Ru, Ni, Pd on supports) for the hydrogenation of benzofuran precursors to the octahydro- skeleton. researchgate.netacs.orgrwth-aachen.de |
| Atom Economy | Designing multi-component or one-pot reactions that incorporate most atoms from the starting materials into the final product. nih.gov |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water, ethanol, or performing reactions under solvent-free conditions. |
| Energy Efficiency | Utilizing catalytic methods to lower reaction temperatures and pressures required for transformations like hydrogenation. researchgate.net |
| Waste Prevention | Developing one-pot and tandem reactions to minimize the number of steps and avoid waste generated from intermediate purifications. rsc.org |
Chemical Transformations and Derivatization Strategies of Octahydro 1 Benzofuran 3a Carboxylic Acid
Modifications of the Carboxylic Acid Group
The carboxylic acid moiety is a prime site for functionalization, readily undergoing transformations into esters, amides, and alcohols, thereby providing access to a broad spectrum of derivatives.
Esterification Reactions
Esterification, the conversion of the carboxylic acid to an ester, is a fundamental transformation that modifies the polarity and steric properties of the molecule. A common and straightforward method for this conversion is the Fischer esterification reaction. chemguide.co.uklibretexts.org This process involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.uklibretexts.org The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. libretexts.org
This method is highly effective for producing simple alkyl esters such as methyl, ethyl, propyl, and butyl esters. libretexts.org The general reaction scheme for the Fischer esterification of Octahydro-1-benzofuran-3a-carboxylic acid is depicted below.
Reaction: this compound + R'OH ⇌ Octahydro-1-benzofuran-3a-carboxylate + H₂O (in the presence of an acid catalyst)
| Alcohol (R'-OH) | Ester Product Name | Potential Catalyst |
|---|---|---|
| Methanol (CH₃OH) | Methyl octahydro-1-benzofuran-3a-carboxylate | Sulfuric Acid (H₂SO₄) |
| Ethanol (CH₃CH₂OH) | Ethyl octahydro-1-benzofuran-3a-carboxylate | Sulfuric Acid (H₂SO₄) |
| Propan-1-ol (CH₃CH₂CH₂OH) | Propyl octahydro-1-benzofuran-3a-carboxylate | Hydrogen Chloride (HCl) |
| Butan-1-ol (CH₃CH₂CH₂CH₂OH) | Butyl octahydro-1-benzofuran-3a-carboxylate | Sulfuric Acid (H₂SO₄) |
Amidation and Related Coupling Techniques
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in medicinal chemistry. mdpi.com Direct condensation is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. bachem.com This process generates a highly reactive intermediate that readily undergoes nucleophilic attack by the amine to form the desired amide. bachem.comuni-kiel.de
A wide variety of coupling reagents have been developed, broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.compeptide.com
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators. peptide.com To minimize the risk of racemization at adjacent chiral centers, an additive such as 1-Hydroxybenzotriazole (HOBt) is commonly included. peptide.com
Onium Salts: Phosphonium reagents (e.g., BOP, PyBOP) and aminium/uronium reagents (e.g., HBTU, HATU) are highly efficient and lead to rapid reactions with minimal side products. peptide.comsigmaaldrich.com Reagents like HATU are particularly effective as they generate highly reactive OAt esters. sigmaaldrich.com
The choice of reagent depends on factors such as the steric hindrance of the substrates and the need to suppress side reactions. uni-kiel.desigmaaldrich.com
| Coupling Reagent Class | Example Reagent | Key Characteristics | Byproducts |
|---|---|---|---|
| Carbodiimide | DCC (Dicyclohexylcarbodiimide) | Effective and inexpensive; often used with HOBt to prevent racemization. peptide.com | Dicyclohexylurea (insoluble). peptide.com |
| Phosphonium Salt | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Powerful reagent, but produces carcinogenic HMPA. bachem.com | Hexamethylphosphoramide (HMPA). bachem.com |
| PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | As efficient as BOP but byproducts are less hazardous. bachem.compeptide.com | Tripyrrolidinophosphine oxide. | |
| Aminium/Uronium Salt | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Widely used, efficient, and generates OBt active esters. peptide.comsigmaaldrich.com | Tetramethylurea. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Generates highly reactive OAt esters, excellent for difficult couplings. sigmaaldrich.com | Tetramethylurea. |
Reduction of the Carboxylic Acid Moiety to Alcohols
The carboxylic acid group can be reduced to a primary alcohol, yielding (Octahydro-1-benzofuran-3a-yl)methanol. This transformation requires potent reducing agents due to the low electrophilicity of the carboxyl carbon.
The most common and effective reagent for this purpose is Lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the resulting aluminate complex and protonate the alkoxide. chemguide.co.uk The reduction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. chemguide.co.uklibretexts.org
Other strong reducing agents, such as borane (B79455) complexes (e.g., BH₃-THF or BH₃-SMe₂), are also effective and can offer better selectivity in the presence of other reducible functional groups like esters. commonorganicchemistry.com It is important to note that milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org However, a two-step process involving initial activation of the carboxylic acid can allow for subsequent reduction by NaBH₄. commonorganicchemistry.comresearchgate.net
Derivatization at the Octahydro-1-benzofuran Core
Functionalization of the saturated octahydro-1-benzofuran scaffold is more challenging than modifying the carboxylic acid group. The core lacks the reactivity of aromatic systems, and transformations must rely on the chemistry of alkanes and ethers.
Halogenation and Electrophilic Substitution on Related Aromatic Systems
The saturated octahydro-1-benzofuran ring system, being aliphatic, does not undergo electrophilic aromatic substitution reactions like Friedel-Crafts or nitration. stackexchange.comechemi.com Halogenation of this saturated core would proceed via a free-radical mechanism, similar to the halogenation of alkanes, typically requiring UV light or high temperatures. This process generally lacks selectivity and would likely result in a complex mixture of mono- and poly-halogenated products at various positions on the carbocyclic ring.
In contrast, the related aromatic precursor, benzofuran (B130515), readily undergoes electrophilic substitution. researchgate.net These reactions provide a route to functionalized benzofurans that could, in principle, be hydrogenated to yield substituted octahydro-1-benzofuran derivatives.
Electrophilic Halogenation of Benzofuran: The reaction of benzofuran with halogens like bromine (Br₂) or chlorine (Cl₂) can lead to substitution on the heterocyclic or benzene (B151609) ring. Studies have shown that bromination often results in the formation of an adduct, which then decomposes to yield ring-halogenated products. rsc.orgrsc.org The regioselectivity of substitution (attack at the 2- or 3-position) is influenced by the specific electrophile and reaction conditions. stackexchange.comechemi.com For instance, Friedel-Crafts aroylation of benzofuran derivatives often occurs at the 3-position. researchgate.net
| Reaction Type | Octahydro-1-benzofuran Core | Related Aromatic Benzofuran System |
|---|---|---|
| Halogenation | Radical Substitution (non-selective, requires UV light/heat). youtube.com | Electrophilic Addition/Substitution (selective, proceeds via adducts). rsc.orgrsc.org |
| Mechanism | Free-radical chain reaction. youtube.com | Formation of a sigma complex intermediate. stackexchange.comechemi.com |
| Typical Reagents | Br₂, Cl₂ with UV light. | Br₂, N-Bromosuccinimide (NBS). researchgate.net |
| Outcome | Mixture of halogenated isomers. | Specific regioisomers (e.g., 2-bromo or 3-bromobenzofuran). |
Alkylations and Acylations for Scaffold Diversification
Similar to halogenation, direct Friedel-Crafts alkylation or acylation is not feasible on the saturated octahydro-1-benzofuran core. These reactions are hallmarks of aromatic chemistry. Therefore, diversification of the core via these methods typically involves the functionalization of an aromatic precursor, such as benzofuran or a substituted phenol, followed by cyclization and/or reduction steps to form the saturated heterocyclic system.
Research on benzofuran chemistry shows that Friedel-Crafts reactions can be used to introduce acyl groups. For example, the acylation of benzofuran derivatives with acyl chlorides in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) has been reported to yield the corresponding ketones. researchgate.net Subsequent reduction of both the aromatic ring and the ketone could provide a pathway to alkyl-substituted octahydro-1-benzofuran scaffolds. The synthesis of various substituted benzofurans often begins with precursors like salicylaldehyde, which can be acylated or alkylated prior to the construction of the furan (B31954) ring. researchgate.net
Functionalization and Manipulation of Chiral Centers and Stereoisomers
The stereochemical integrity and the potential for modification of the chiral centers within the this compound framework are of paramount importance for its application in asymmetric synthesis. Research in this area focuses on reactions that proceed with high stereocontrol, allowing for the selective modification of existing stereocenters or the introduction of new ones.
The core structure of this compound is the 2-oxabicyclo[4.3.0]nonane system. The functionalization and manipulation of stereoisomers in related bicyclic systems often rely on substrate-controlled approaches, where the inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction.
Strategies for the functionalization often involve the carboxylic acid group at the 3a-position. For instance, its conversion to other functional groups can provide a handle for further synthetic manipulations. The stereochemistry of the four chiral centers in the octahydro-1-benzofuran ring system influences the accessibility of reagents to different faces of the molecule, thereby directing the stereochemical course of reactions.
While specific documented examples detailing the extensive functionalization and manipulation of the chiral centers of this compound itself are not broadly available in publicly accessible literature, principles from related systems can be inferred. For instance, in the synthesis of chiral enantioenriched tetrahydrofuran derivatives, the reduction of lactone carboxylic acids has been shown to be a viable pathway. This suggests that the lactone precursor to this compound could be a key intermediate for stereoselective modifications.
Direct functionalization of the C-H bonds of the tetrahydrofuran ring is another emerging strategy. Photocatalytic methods have been developed for the site-selective α-C–H bond functionalization of tetrahydrofurans, which could potentially be applied to the octahydro-1-benzofuran system to introduce new functional groups with stereocontrol.
Rearrangement Reactions Involving the Octahydro-1-benzofuran System
Rearrangement reactions provide a powerful tool for altering the carbon skeleton of molecules, often leading to the formation of complex and structurally diverse products. In the context of the octahydro-1-benzofuran system, which is a 2-oxabicyclo[4.3.0]nonane, rearrangements can involve ring expansion, ring contraction, or fragmentation, leading to novel heterocyclic frameworks.
Acid-promoted reactions of related cyclic systems can lead to ring-enlarging tetrahydrofuran annulations, suggesting that under acidic conditions, the octahydro-1-benzofuran skeleton could undergo rearrangement. For instance, the Prins cyclization of certain intermediates can lead to the formation of 2-oxabicyclo[4.3.0]nonanyl cations, which can then undergo further rearrangements.
A notable rearrangement reaction in a related system is the Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids, which proceeds via a coumarin-benzofuran ring contraction. While this involves an aromatic system, it highlights the potential for ring contraction pathways in related oxygen-containing heterocycles.
Atom transfer radical cyclisation (ATRC) reactions have also been employed in the synthesis and rearrangement of 2-oxabicyclo[4.3.0]nonane ring systems. These radical-mediated processes can lead to the formation of the core structure with high stereoselectivity and can also initiate subsequent rearrangements.
Furthermore, tandem reaction sequences involving metathesis have been utilized for the synthesis of the 2-aza-7-oxabicyclo[4.3.0]nonane framework, a nitrogen-containing analogue of the octahydro-1-benzofuran system. These complex cascades, which include ring-rearrangement metathesis (RRM), demonstrate the utility of rearrangement strategies in constructing and modifying this bicyclic scaffold.
Advanced Spectroscopic Characterization and Structural Elucidation of Octahydro 1 Benzofuran 3a Carboxylic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Determination
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Through the analysis of nuclear spin transitions in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the molecular framework.
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The acidic proton of the carboxylic acid group in Octahydro-1-benzofuran-3a-carboxylic acid is expected to be highly deshielded, appearing as a characteristically broad singlet in the 10–12 ppm region. libretexts.org Protons on carbons adjacent to the electron-withdrawing carboxylic acid group typically resonate in the 2-3 ppm range. libretexts.org The protons within the saturated carbocyclic and heterocyclic rings would appear as a complex series of multiplets in the aliphatic region, with their precise chemical shifts and coupling constants being highly dependent on their stereochemical relationships (axial vs. equatorial) and dihedral angles with neighboring protons.
The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected to appear significantly downfield in the 160-185 ppm range. libretexts.orgprinceton.edu Carbons attached to the ether oxygen atom are also deshielded and would appear in the 50-90 ppm region. libretexts.org The remaining saturated sp³-hybridized carbons of the fused ring system would resonate in the upfield region of the spectrum.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Technique | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Carboxylic Acid Proton (-COOH) | ¹H NMR | 10.0 - 12.0 | Typically a broad singlet, signal disappears upon D₂O exchange. libretexts.org |
| Protons on Saturated Rings | ¹H NMR | 1.0 - 4.5 | Complex multiplets; shifts influenced by proximity to oxygen and carbonyl group. |
| Carbonyl Carbon (-COOH) | ¹³C NMR | 160 - 185 | Strongly deshielded due to the double bond to oxygen. princeton.edu |
| Ether Carbons (-C-O-C-) | ¹³C NMR | 50 - 90 | Deshielded by the electronegative oxygen atom. libretexts.org |
| Aliphatic Carbons (C-C) | ¹³C NMR | 20 - 50 | Standard range for saturated hydrocarbon frameworks. |
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular puzzle.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. This allows for the mapping of proton-proton spin systems throughout the fused ring structure, tracing the connectivity of the aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached. This experiment definitively assigns the ¹H signals to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is crucial for establishing connectivity across quaternary carbons (like the C3a position) and the carbonyl carbon, linking different fragments of the molecule together. princeton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of their bonding connectivity. This technique is vital for determining the relative stereochemistry of the molecule, distinguishing between cis and trans ring fusions and the orientation of substituents.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₉H₁₄O₃), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 170.
In electrospray ionization (ESI), both the protonated molecule [M+H]⁺ (m/z 171) and the deprotonated molecule [M-H]⁻ (m/z 169) could be observed. A common fragmentation pathway for carboxylic acids involves the cleavage of the C-C bond adjacent to the carbonyl group. The loss of the carboxyl group as a radical (•COOH, 45 Da) or the loss of carbon dioxide (CO₂, 44 Da) are characteristic fragmentations. A dominant peak in the mass spectrum of many carboxylic acid derivatives is often the acylium ion (R-CO⁺), formed by the cleavage of the bond between the carbonyl carbon and the substituent. libretexts.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net
Infrared (IR) Spectroscopy of this compound would be dominated by signals from the carboxylic acid group. Carboxylic acids in a condensed phase typically exist as hydrogen-bonded dimers, which gives rise to a very strong and characteristically broad O-H stretching absorption spanning from 2500 to 3300 cm⁻¹. libretexts.org This broad band often overlaps the sharper C-H stretching absorptions. libretexts.org Another key diagnostic peak is the intense C=O (carbonyl) stretching vibration, which is expected around 1700-1725 cm⁻¹. mdpi.com The spectrum would also feature a C-O stretching vibration for the ether linkage in the 1000-1300 cm⁻¹ region and various C-H bending vibrations.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Description |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Very Broad, Strong |
| C-H Stretch | Aliphatic | 2850 - 3000 | Medium to Strong, Sharp |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |
| C-O Stretch | Ether & Carboxylic Acid | 1000 - 1300 | Medium to Strong |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry. researchgate.net By diffracting X-rays off a crystalline sample, a precise map of electron density can be generated, revealing the exact position of each atom in the crystal lattice. nih.gov For a chiral molecule like this compound, which has multiple stereocenters, this technique is the only one that can definitively establish the absolute configuration. The analysis also reveals intermolecular interactions in the solid state, such as the hydrogen-bonding patterns formed by the carboxylic acid groups, which often lead to the formation of dimeric structures. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. The utility of this technique is dependent on the presence of chromophores—typically conjugated π-systems—within the molecule. Saturated compounds like this compound lack extensive conjugation and are not expected to show significant absorption in the standard UV-Vis range (200-800 nm). libretexts.org The carboxylic acid functional group itself has a weak n→π* transition that absorbs around 210 nm, which is often too low to be practically useful for characterization. libretexts.org Therefore, UV-Vis spectroscopy is generally not a primary technique for the structural elucidation of this specific class of compounds.
Computational Chemistry and Molecular Modeling of Octahydro 1 Benzofuran 3a Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For Octahydro-1-benzofuran-3a-carboxylic acid, DFT calculations can determine its ground-state geometry with high accuracy and predict a wide range of electronic and spectroscopic properties.
Electronic Structure and Reactivity: DFT calculations are employed to determine the energies and shapes of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability and low reactivity.
Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electron-rich regions (nucleophilic sites), such as the oxygen atoms of the carboxyl and ether groups, and electron-poor regions (electrophilic sites), like the acidic proton of the carboxyl group. This information is crucial for predicting how the molecule will interact with other chemical species. Studies on related benzofuran (B130515) carboxylic acids have successfully used DFT to understand their reactivity and interaction mechanisms. nih.govresearchgate.net
Spectroscopic Property Prediction: DFT is also a reliable tool for predicting spectroscopic properties. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. This computed spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups, such as the characteristic C=O and O-H stretches of the carboxylic acid. Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra, which is vital for structural elucidation.
Illustrative DFT-Calculated Properties for this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
| Property | Calculated Value | Description |
| HOMO Energy | -6.85 eV | Indicates the energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -0.95 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.90 eV | A larger gap suggests higher chemical stability and lower reactivity. |
| Dipole Moment | 2.45 Debye | Represents the overall polarity of the molecule arising from its charge distribution. |
| Molecular Electrostatic Potential (Min/Max) | -0.05 a.u. / +0.07 a.u. | Minimum value (red) indicates nucleophilic regions (e.g., carbonyl oxygen), while the maximum (blue) indicates electrophilic regions (e.g., acidic hydrogen). |
Conformational Analysis and Energy Landscapes of this compound Isomers
The structural complexity of this compound, which contains a fused bicyclic system and multiple stereocenters, gives rise to numerous possible three-dimensional arrangements or conformers. Conformational analysis is the systematic study of these different arrangements and their relative energies to identify the most stable, low-energy structures.
The saturated cyclohexane (B81311) ring can adopt various conformations, such as chair, boat, and twist-boat, while the fused tetrahydrofuran (B95107) ring also exhibits puckering. The orientation of the carboxylic acid group at the bridgehead carbon (3a-position) can be either axial or equatorial relative to the ring system, further increasing the number of possible isomers.
Computational methods, typically starting with molecular mechanics force fields followed by higher-level DFT optimization, are used to explore the potential energy surface of the molecule. nih.gov This process involves systematically rotating rotatable bonds and exploring different ring puckers to locate all possible energy minima. The result is an energy landscape that maps each conformer to its corresponding relative energy. The most stable conformer is the one with the lowest energy, which is expected to be the most populated conformation at equilibrium. Understanding the preferred conformation is essential, as the molecule's shape dictates its physical properties and how it can interact with other molecules, such as biological receptors.
Illustrative Relative Energies of Key Conformers Relative energies calculated in kcal/mol compared to the most stable conformer.
| Conformer ID | Cyclohexane Ring Conformation | Carboxylic Acid Orientation | Relative Energy (kcal/mol) |
| Conf-01 | Chair | Equatorial | 0.00 |
| Conf-02 | Chair | Axial | 1.85 |
| Conf-03 | Twist-Boat | Equatorial | 4.70 |
| Conf-04 | Twist-Boat | Axial | 6.20 |
Molecular Dynamics Simulations for Dynamic Structural Behavior
While DFT and conformational analysis provide static pictures of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the structure fluctuates and interacts with its environment.
For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological or solution-phase conditions. The simulation would track the trajectory of every atom over a period of nanoseconds to microseconds.
Analysis of the MD trajectory can reveal:
Conformational Flexibility: How the molecule transitions between different low-energy conformations. For instance, it can show the rate of ring-flipping or the rotation of the carboxylic acid group.
Solvent Interactions: The formation and breaking of hydrogen bonds between the carboxylic acid group and surrounding water molecules. nih.gov This is critical for understanding its solubility and hydration properties.
Intramolecular Hydrogen Bonding: Whether the carboxylic acid group can form a transient hydrogen bond with the ether oxygen of the furan (B31954) ring, which could influence its conformational preference.
MD simulations are computationally intensive but provide invaluable information on the dynamic properties that govern the molecule's real-world behavior. aip.orgnih.gov
Typical Parameters for an MD Simulation
| Parameter | Value/Method | Purpose |
| Force Field | GAFF2 | Defines the potential energy function for the organic molecule. |
| Water Model | TIP3P | A standard model for representing water molecules in the simulation. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature to mimic lab conditions. |
| Temperature | 300 K | Simulates the system at room temperature. |
| Time Step | 2 fs | The interval for integrating the equations of motion. |
| Simulation Length | 100 ns | The total duration of the simulation to ensure adequate sampling of molecular motions. |
Quantitative Structure-Property Relationships (QSPR) Modeling for Physicochemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. researchgate.net This approach is particularly useful for predicting properties that are difficult or time-consuming to measure experimentally.
The QSPR process for this compound would involve:
Descriptor Calculation: Calculating a large number of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. These can include simple descriptors like molecular weight and number of rotatable bonds, as well as more complex descriptors derived from quantum chemical calculations.
Model Building: Using statistical methods, such as Multiple Linear Regression (MLR), to create an equation that links a set of descriptors to a specific property (e.g., boiling point, solubility, or partition coefficient).
Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
For example, a QSPR model could predict the octanol-water partition coefficient (logP), a key measure of a molecule's lipophilicity. Such models are valuable in fields like environmental science and drug discovery for screening large numbers of compounds quickly. tandfonline.commdpi.com
Illustrative Molecular Descriptors and a Hypothetical QSPR Equation for LogP
| Descriptor | Value | Definition |
| MW | 170.21 g/mol | Molecular Weight |
| TPSA | 46.53 Ų | Topological Polar Surface Area |
| nRotB | 1 | Number of Rotatable Bonds |
| HBD | 1 | Number of Hydrogen Bond Donors |
| HBA | 3 | Number of Hydrogen Bond Acceptors |
A hypothetical QSPR equation derived from a set of similar compounds might look like: logP = 0.55 * (HBA) - 0.02 * (TPSA) + 0.15 * (nRotB) - 1.2
This equation illustrates how different structural features could contribute positively or negatively to the predicted property.
Cheminformatics Approaches for Chemical Library Design and Virtual Screening Applications
Cheminformatics combines chemistry, computer science, and information science to analyze and organize chemical data. The this compound structure can serve as a valuable scaffold or core template for designing chemical libraries. These libraries are large collections of related but structurally diverse molecules created in silico for use in virtual screening campaigns, particularly in drug discovery. nih.govrsc.org
Chemical Library Design: Starting with the core scaffold of this compound, a virtual library can be generated by systematically adding different chemical substituents (R-groups) at various positions on the molecule where chemical synthesis would be feasible. This process, known as library enumeration, can quickly generate thousands or millions of virtual compounds. The building blocks used for substitution are often selected to ensure diversity in properties like size, polarity, and charge. nih.govresearchgate.net
Virtual Screening: Once a virtual library is designed, it can be computationally screened against a biological target, such as a protein receptor, to identify potential "hits." This process involves:
Filtering: The library is first filtered to remove compounds with undesirable properties (e.g., poor drug-likeness according to Lipinski's Rule of Five).
Docking: The remaining compounds are computationally "docked" into the active site of the target protein to predict their binding orientation and affinity.
Scoring and Ranking: Compounds are scored and ranked based on their predicted binding energy, allowing researchers to prioritize a small number of promising candidates for actual synthesis and experimental testing.
This cheminformatics-driven approach significantly accelerates the early stages of drug discovery by focusing resources on the most promising molecules. nih.gov
Illustrative Virtual Library Based on the Octahydro-1-benzofuran Scaffold
| Compound ID | R-Group Substitution (at C-7) | Calculated MW | Calculated cLogP |
| Scaffold | -H | 170.21 | 1.15 |
| Derivative-01 | -F | 188.20 | 1.28 |
| Derivative-02 | -OH | 186.21 | 0.75 |
| Derivative-03 | -CH₃ | 184.24 | 1.60 |
| Derivative-04 | -NH₂ | 185.23 | 0.62 |
Advanced Applications of Octahydro 1 Benzofuran 3a Carboxylic Acid Scaffolds in Materials Science and Other Non Pharmacological Fields
Role as Synthetic Intermediates in Complex Organic Molecules
The rigid bicyclic framework of octahydro-1-benzofuran-3a-carboxylic acid makes it a valuable intermediate in the synthesis of complex organic molecules. Its stereochemistry can be controlled, providing access to specific isomers of larger, more intricate structures. While the unsaturated benzofuran (B130515) ring is a common motif in many natural products, the saturated octahydro- core can be a key component in the synthesis of complex molecules where specific spatial arrangements of functional groups are required. researchgate.netrsc.org
The carboxylic acid group at the 3a-position serves as a versatile handle for a variety of chemical transformations, including amidation, esterification, and reduction, allowing for the introduction of diverse functional groups and the extension of the molecular framework. mdpi.comsemanticscholar.orgresearchgate.netnih.govresearchgate.netresearchgate.net This versatility enables chemists to construct complex polycyclic systems and natural product analogues. The synthesis of various benzofuran-2-carboxylic acid and benzofuran-3-carboxylic acid derivatives highlights the utility of the benzofuran scaffold as a starting point for more complex structures. semanticscholar.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov
Although specific examples detailing the use of this compound as a key intermediate in the total synthesis of a named complex natural product are not prevalent in the literature, its structural motifs are present in various biologically active compounds. nih.gov The general synthetic utility of the benzofuran scaffold suggests the potential for its saturated counterpart to be employed in the synthesis of novel, complex molecules with unique three-dimensional architectures.
Applications in Fragrance and Flavor Chemistry
Derivatives of the octahydro-1-benzofuran scaffold have found significant application in the fragrance and flavor industry. The rigid, cyclic ether structure can give rise to a range of desirable and potent odor profiles, particularly in the amber and woody fragrance families. google.comgoogle.com These scents are highly valued in perfumery for their warmth, richness, and fixative properties.
Esters derived from this compound are of particular interest. The esterification of the carboxylic acid with various alcohols can lead to a diverse library of fragrance compounds with unique scent characteristics. unb.cadropofodor.com While carboxylic acids themselves can have sharp or unpleasant odors at high concentrations, their ester derivatives often possess pleasant, fruity, or floral notes. dropofodor.comuomustansiriyah.edu.iq The specific odor profile of these esters is influenced by the nature of the alcohol used in their synthesis.
The octahydro-benzofuran core provides a stable and structurally defined platform for these fragrant moieties. Several patented octahydro-benzofuran derivatives are noted for their strong and long-lasting scents, making them valuable components in perfumes, colognes, and other scented products. google.com
Table 1: Odor Profiles of Representative Octahydro-1-benzofuran Derivatives
| Compound Name | Odor Profile | Potential Application |
|---|---|---|
| 5,7a-Dialkyl-octahydro-benzofurans | Amber, woody google.com | Fine fragrances, perfumes |
| 3a-Isopropyl-2,6-dimethyl-octahydro-benzofuran | Cedar wood, green, spice, flora, eucalyptus, piney google.com | Men's fragrances, air fresheners |
| 2,2,3a,7-Tetramethyl-octahydro-benzofuran | Herbal, sweet, camphor, woody, fresh, green google.com | Personal care products, detergents |
| Ambrafuran (Ambrox™) | Ambergris, woody mdpi.com | High-end perfumery, fragrance fixative |
Development of Novel Organic Materials and Functional Polymers
The bifunctional nature of this compound, possessing both a rigid cyclic ether scaffold and a reactive carboxylic acid group, makes it a promising monomer for the synthesis of novel organic materials and functional polymers. The incorporation of this rigid, three-dimensional structure into a polymer backbone can impart unique physical and chemical properties, such as enhanced thermal stability and specific molecular recognition capabilities.
Polymers derived from benzofuran and related structures have been investigated for a variety of applications. For instance, poly(benzofuran-co-arylacetic acid) has been developed, showcasing the potential for creating polymers with tailored properties through the inclusion of the benzofuran motif. researchgate.netmdpi.com The carboxylic acid functionality of this compound allows for its incorporation into polyesters, polyamides, and other polymer architectures through standard polymerization techniques.
Furthermore, furan-3-carboxylic acid derivatives have been explored as stabilizers for organic polymers, protecting them from degradation by light and heat. google.com This suggests that polymers incorporating the this compound moiety could exhibit enhanced durability. The asymmetric nature of the scaffold could also be exploited to create chiral polymers for applications in enantioselective separations and catalysis. nih.govnih.gov
Table 2: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Monomer Functionality Utilized | Potential Properties and Applications |
|---|---|---|
| Polyesters | Carboxylic acid and a diol co-monomer | High thermal stability, biodegradability, specialty plastics |
| Polyamides | Carboxylic acid and a diamine co-monomer | High-performance fibers, engineering plastics |
| Functionalized Polymers | Carboxylic acid for post-polymerization modification | Materials for chiral separations, sensors, and catalysis |
Utilization as Chiral Auxiliaries or Ligands in Asymmetric Catalysis
The inherent chirality of this compound makes it an attractive candidate for applications in asymmetric catalysis. Chiral carboxylic acids and their derivatives have been successfully employed as ligands for transition metal catalysts, enabling a wide range of enantioselective transformations. mdpi.comsnnu.edu.cnrsc.org The rigid conformation of the octahydro-1-benzofuran scaffold can create a well-defined chiral environment around a metal center, which is crucial for achieving high levels of stereocontrol.
While specific examples of this compound being used as a chiral ligand are not yet widely reported, the principles of asymmetric catalysis suggest its potential. The carboxylic acid group can coordinate to a metal center, and the stereocenters of the bicyclic framework can direct the approach of substrates, leading to the preferential formation of one enantiomer of the product.
The development of new chiral ligands is a continuous effort in the field of asymmetric synthesis, and scaffolds like this compound offer a unique combination of rigidity, stereochemical complexity, and synthetic accessibility. researchgate.netresearchgate.net
Potential as Molecular Scaffolds for Diverse Chemical Libraries and Probes
In the quest for new molecules with specific functions, diversity-oriented synthesis (DOS) has emerged as a powerful strategy for the creation of structurally diverse compound libraries. cam.ac.ukrsc.org The this compound scaffold, with its three-dimensional topology and multiple points for diversification, is an excellent starting point for the construction of such libraries.
The rigid framework ensures that the appended substituents are held in well-defined spatial orientations, which is advantageous for probing interactions with biological macromolecules or for developing materials with specific recognition properties. The carboxylic acid functionality can be readily converted into a wide range of other functional groups, serving as a key anchoring point for combinatorial derivatization. nih.govresearchgate.net
By systematically varying the substituents on the octahydro-1-benzofuran core, it is possible to generate large and diverse collections of molecules for high-throughput screening in areas such as materials science, sensor development, and catalysis. This approach allows for the rapid exploration of chemical space and the identification of novel compounds with desired properties.
Table 3: Strategies for Library Diversification Based on the this compound Scaffold
| Diversification Point | Chemical Transformation | Resulting Functional Groups |
|---|---|---|
| Carboxylic Acid | Amide coupling, esterification, reduction | Amides, esters, alcohols, amines |
| Bicyclic Core | Functionalization of C-H bonds | Introduction of alkyl, aryl, or heteroatom substituents |
| Ring Opening | Ether cleavage | Substituted cyclohexanes with multiple functional groups |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Octahydro-1-benzofuran-3a-carboxylic acid derivatives, and how are reaction conditions optimized?
- Methodological Answer: Derivatives of benzofuran-carboxylic acids are typically synthesized via refluxing hydroxylmethyl intermediates with acylating agents (e.g., propionic or butyric anhydride) for 3 hours under inert conditions. Purification involves crystallization in solvents like chloroform-petroleum ether, followed by structural confirmation via IR (ester C=O bands at ~1740–1754 cm⁻¹) and ¹H NMR (e.g., characteristic methylene proton signals at δ 5.19–5.21 ppm). Yield optimization (60–80%) depends on stoichiometric ratios and anhydride reactivity .
Q. How is the stereochemical configuration of this compound validated?
- Methodological Answer: X-ray crystallography or advanced NMR techniques (e.g., NOESY) are employed to confirm stereochemistry. For example, 2D NMR can resolve coupling patterns between adjacent protons in the tetrahydrofuran ring, while crystallographic data provide unambiguous spatial assignments of substituents .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, and elemental analysis validates empirical formulas (e.g., C14H12O6 for propionoxymethyl derivatives) .
Advanced Research Questions
Q. How can researchers address conflicting bioactivity data in antioxidant or cytotoxic assays for this compound?
- Methodological Answer: Discrepancies often arise from assay conditions (e.g., DPPH vs. FRAP for antioxidants) or cell line variability. To resolve contradictions:
- Perform dose-response curves across multiple cell lines (e.g., cancer vs. non-cancerous) .
- Standardize solvent systems (e.g., DMSO concentration ≤0.1%) to avoid cytotoxicity artifacts.
- Cross-validate with in silico models (e.g., molecular docking to predict binding affinities to redox enzymes like NADPH oxidase) .
Q. What strategies are effective for enhancing the metabolic stability of this compound analogs?
- Methodological Answer:
- Introduce electron-withdrawing groups (e.g., halogens) to reduce oxidative metabolism at the benzofuran ring .
- Modify the carboxylic acid moiety to prodrug esters (e.g., acetoxymethyl esters) to improve bioavailability .
- Use deuterium isotope effects to slow CYP450-mediated degradation .
Q. How can computational methods guide the design of derivatives with improved anti-inflammatory activity?
- Methodological Answer:
- Apply density functional theory (DFT) to calculate HOMO-LUMO gaps and predict electron donation capacity for ROS scavenging .
- Use molecular dynamics simulations to model interactions with inflammatory targets (e.g., COX-2 or NF-κB pathways) .
- Leverage QSAR models to correlate substituent electronegativity with IC₅₀ values in IL-6 inhibition assays .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
- Methodological Answer:
- Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
- Apply principal component analysis (PCA) to identify key structural features driving toxicity .
Q. How should researchers design experiments to elucidate the mechanism of action in cancer cell lines?
- Methodological Answer:
- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., apoptosis or autophagy markers) .
- Use fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) to assess early apoptotic events.
- Validate targets via CRISPR-Cas9 knockouts or siRNA silencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
